REACTION_CXSMILES
|
[N+:1]1([O-:9])[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[CH3:7].[N+:10]([O-])([OH:12])=[O:11].OS(O)(=O)=O>>[CH3:8][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([CH3:7])[N+:1]=1[O-:9]
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[N+]=1(C(=CC=CC1C)C)[O-]
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added slowly
|
Type
|
FILTRATION
|
Details
|
A white precipitate forms that is filtered
|
Type
|
DISSOLUTION
|
Details
|
The precipitate is dissolved in CH2Cl2 (100 mL)
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted with CH2Cl2 (4×75 mL)
|
Type
|
WASH
|
Details
|
washed with sat. aq. NaCl (2×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |